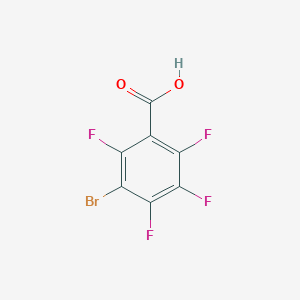

3-Bromo-2,4,5,6-tetrafluorobenzoic acid

説明

Contextual Significance of Halogenated Benzoic Acids in Organic Synthesis

Halogenated benzoic acids are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the creation of a vast array of more complex molecules. The presence of halogen substituents on the benzene (B151609) ring dramatically influences the reactivity of the molecule. They can act as directing groups in electrophilic aromatic substitution reactions and are key participants in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the construction of carbon-carbon bonds.

The carboxyl group of benzoic acids can be readily transformed into other functional groups like esters, amides, and acid halides, providing a gateway to a diverse range of chemical entities. nih.gov The specific position and nature of the halogen atom further fine-tune the electronic properties and reactivity of the aromatic ring. For instance, the presence of a bromine atom, as in 3-Bromo-2,4,5,6-tetrafluorobenzoic acid, introduces a site for facile metal-halogen exchange or cross-coupling reactions, enabling the introduction of new substituents at that specific position. The study of the anaerobic degradation of halogenated benzoic acids has also been a subject of environmental research. nih.gov

Overview of Perfluorinated Aromatic Compounds as Advanced Building Blocks

Perfluorinated aromatic compounds (PFAs), characterized by the replacement of all hydrogen atoms on an aromatic ring with fluorine atoms, represent a class of advanced building blocks with exceptional properties. The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds, resulting in unique electronic characteristics, enhanced thermal stability, and increased lipophilicity. These properties make PFAs highly valuable in the development of functional materials, including liquid crystals, polymers, and organic electronics. nih.gov

The introduction of fluorine atoms can also profoundly impact the biological activity of molecules, a strategy widely employed in medicinal chemistry to enhance metabolic stability and binding affinity. While the environmental persistence of some per- and polyfluoroalkyl substances (PFAS) is a subject of ongoing research and regulation, the tailored synthesis of specific PFA structures for targeted applications remains a vibrant area of chemical innovation. semiconductors.org

Rationale for Dedicated Academic Research on this compound

The specific structure of this compound presents a compelling case for dedicated academic investigation. It combines the versatile reactivity of a carboxylic acid and a bromo-substituent with the unique properties imparted by a tetrafluorinated benzene ring. This trifecta of functional groups offers a platform for orthogonal chemical modifications, allowing for selective reactions at different sites of the molecule.

The bromine atom can be selectively targeted for metal-catalyzed cross-coupling reactions, while the carboxylic acid can undergo a range of derivatization reactions. The tetrafluorinated ring provides a scaffold with distinct electronic and physical properties, making it an attractive component for the design of novel liquid crystals, high-performance polymers, and functional organic materials. Research into such specifically substituted polyhalogenated compounds is crucial for expanding the toolbox of synthetic chemists and material scientists. The synthesis of a closely related compound, 3-Bromo-2,4,5-trifluorobenzoic acid, has been reported as a key intermediate for the preparation of bromoquinolonecarboxylic acids, highlighting the utility of such structures in medicinal chemistry. researchgate.net

Scope and Objectives of Research Endeavors Pertaining to this compound

Research efforts focused on this compound are multifaceted, with objectives spanning from fundamental synthetic methodology to the exploration of its applications in advanced materials. Key research areas include:

Development of Efficient Synthetic Routes: A primary objective is the establishment of high-yielding and scalable synthetic methods for the preparation of this compound. While general methods for the synthesis of halogenated benzoic acids exist, optimizing these for this specific, highly fluorinated substrate is a critical research goal.

Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity is essential. This includes studying the selective transformation of the bromine and carboxylic acid functionalities and understanding the influence of the tetrafluorinated ring on these reactions.

Design and Synthesis of Novel Functional Materials: A significant long-term objective is to utilize this compound as a key building block for the creation of new materials. This includes its incorporation into liquid crystal structures, where the fluorinated core can influence mesophase behavior, and its use as a monomer or precursor for the synthesis of high-performance polymers with enhanced thermal and chemical stability.

Spectroscopic and Structural Characterization: Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography is fundamental to understanding the precise structure and properties of the molecule and any derived materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33564-64-6 |

| Molecular Formula | C₇HBrF₄O₂ |

| Molecular Weight | 272.98 g/mol |

| Melting Point | 122-123 °C |

| Boiling Point | 285.9 °C at 760 mmHg |

| Density | 1.949 g/cm³ |

Note: The physical properties are based on data from commercial suppliers and may vary slightly.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHISMEDHBFHJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305282 | |

| Record name | 3-bromo-2,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33564-64-6 | |

| Record name | 33564-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Bromo 2,4,5,6 Tetrafluorobenzoic Acid

Reactivity Profile of the Carboxylic Acid Functionality in 3-Bromo-2,4,5,6-tetrafluorobenzoic Acid

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of a wide array of derivatives. Its reactivity is influenced by the strong electron-withdrawing nature of the polyfluorinated ring.

Esterification and Amidation Reactions for Derivatization

The conversion of this compound into its corresponding esters and amides is a fundamental strategy for creating derivatives with modified properties. Due to the electronic and steric environment of the carboxyl group, standard derivatization methods are applicable, though conditions may need optimization.

Esterification: Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. masterorganicchemistry.com To drive the equilibrium towards the product, excess alcohol is often used as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is employed. masterorganicchemistry.com Alternatively, to avoid the use of strong acids and high temperatures, coupling agents can be used. Reagents such as TBTU, TATU, or COMU, typically used for peptide synthesis, can facilitate ester formation at room temperature in the presence of an organic base. organic-chemistry.org For perfluorinated alcohols, which are less nucleophilic, specialized reagents like XtalFluor-E can mediate the direct esterification of carboxylic acids. researchgate.net

Amidation: The formation of amides from this compound can be achieved by first converting the acid to a more reactive acyl halide, typically an acyl chloride or fluoride (B91410), followed by reaction with an amine. rsc.org One-pot procedures have also been developed; for instance, pentafluoropyridine (B1199360) (PFP) can be used for the in-situ generation of an acyl fluoride from the carboxylic acid, which then readily reacts with a variety of primary and secondary amines to form the corresponding amide in good yields. ntd-network.org Iridium-catalyzed C-H amidation with sulfonyl azides has also been shown to be effective for substituted benzoic acids, offering another potential pathway for derivatization. ibs.re.kr

| Transformation | Reagent/Catalyst System | General Conditions | Key Features |

|---|---|---|---|

| Esterification (Fischer) | Alcohol, H₂SO₄ or TsOH | Reflux in excess alcohol | Equilibrium-driven; requires water removal or excess alcohol. masterorganicchemistry.com |

| Esterification (Coupling) | Alcohol, TBTU/TATU/COMU, Base | Room temperature | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

| Amidation (via Acyl Halide) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two-step process | Classic and reliable method. |

| Amidation (One-Pot) | Amine, Pentafluoropyridine (PFP), Base | Room temperature | Forms acyl fluoride in situ; good for various amines. ntd-network.org |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective. Milder and more selective methods are preferred. For instance, polyfluorinated benzoic acids have been successfully reduced using a zinc borohydride (B1222165) system. researchgate.net Another approach involves a two-step process: esterification of the carboxylic acid followed by reduction of the resulting ester with reagents like sodium borohydride (NaBH₄) in the presence of iodine. researchgate.net Catalytic hydrogenation of the carboxylic acid over specific catalysts, such as Platinum on tin(IV) oxide (Pt/SnO₂), has been shown to selectively reduce the carboxyl group to a benzyl (B1604629) alcohol under mild conditions without affecting the aromatic ring. manchester.ac.uk

Decarboxylation: The removal of the carboxyl group to yield 1-bromo-2,3,4,5-tetrafluorobenzene (B89577) is a challenging transformation due to the stability of the aryl-carboxyl bond. Traditional methods often require harsh conditions, such as heating with soda lime at very high temperatures. google.com However, modern methods have been developed that proceed under milder conditions. Heating a halogenated benzoic acid in a polar aprotic solvent like dimethylformamide (DMF) above 100 °C can facilitate decarboxylation. google.com More recent advancements include radical-based methods. Photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals that subsequently lead to decarboxylation, allowing for reactions at temperatures as low as 35 °C. nih.govresearchgate.net Oxidative radical conditions using reagents like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) have also been used to induce the decarboxylation of benzoic acids. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Tetrafluorobenzene Core

The tetrafluorobenzene ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effect of the four fluorine atoms and the carboxylic acid group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for modifying the aromatic core.

Influence of Bromine and Fluorine Substituents on SNAr Regioselectivity

In SNAr reactions, nucleophilic attack is directed to positions that are ortho or para to strong electron-withdrawing groups, as these positions can best stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orglibretexts.org In this compound, the -COOH group is a powerful activating group.

The expected regioselectivity for nucleophilic attack is as follows:

C4-position: This position is para to the strongly activating -COOH group. Substitution at this position is highly favored, as the negative charge of the Meisenheimer intermediate can be delocalized onto the carboxylate oxygen atoms. Studies on similar polyfluoroarenes, such as octafluorotoluene, show a strong preference for substitution at the position para to the most activating group (in that case, CF₃). researchgate.netmdpi.com

C6-position: This position is ortho to the -COOH group and also activated. While substitution is possible here, it is generally less favored than the para position due to potential steric hindrance from the adjacent carboxyl group.

C2 and C5-positions: These positions are less activated compared to C4 and C6. The fluorine at C2 is ortho to the bromine and meta to the carboxyl group, while the fluorine at C5 is meta to the bromine and para to a fluorine atom.

| Position on Ring | Activating Substituent(s) | Relative Position | Predicted Reactivity |

|---|---|---|---|

| C4 | -COOH | Para | Most Favored |

| C6 | -COOH | Ortho | Favored |

| C2 | -Br, -F | Ortho/Meta | Less Favored |

| C5 | -F, -F | Meta/Para | Less Favored |

Mechanistic Investigations of Nucleophilic Displacements

The classical mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.orgpressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a fluorine atom in this case), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho and para positions. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.net

Recent research has shown that not all SNAr reactions follow this stepwise path. For less activated substrates or certain nucleophiles, a concerted mechanism may operate, where the carbon-nucleophile bond formation and the carbon-leaving group bond cleavage occur simultaneously in a single transition state. nih.gov Computational studies on the substitution of pentafluorobiphenyl with various nucleophiles indicated a concerted one-step displacement mechanism. nih.govsemanticscholar.org There is evidence for a mechanistic continuum, where the transition state structure can vary smoothly between the classic stepwise and fully concerted extremes, sometimes passing through a "borderline" mechanism. masterorganicchemistry.com For this compound, given its high degree of activation, the formation of a distinct Meisenheimer intermediate via the classical two-step mechanism is highly probable for most strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide of this compound

The carbon-bromine bond at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Aryl bromides are excellent substrates for these transformations, offering a good balance of reactivity and stability. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new C-C bond. youtube.com It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups, including carboxylic acids. For electron-deficient aryl bromides like the title compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ or PCy₃ are often effective, even at room temperature. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnrochemistry.com The reaction is typically carried out in the presence of a palladium catalyst and a base. For aryl bromides, catalyst systems can range from simple palladium salts like Pd(OAc)₂ to complexes with phosphine or N-heterocyclic carbene (NHC) ligands, which offer high thermal stability. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It traditionally employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org Copper-free versions have been developed to avoid the undesirable homocoupling of the alkyne (Glaser coupling). wikipedia.org This reaction is highly valuable for introducing alkynyl moieties into the aromatic scaffold.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Common Solvents |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ / Ar'-B(OR)₂ | Pd(OAc)₂, Pd₂(dba)₃ with P(t-Bu)₃, PCy₃, or other phosphines | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, Water |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with PPh₃ or NHC ligands | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Water |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an organoboron reagent, such as a boronic acid or its ester derivatives. tcichemicals.com For this compound, the carbon-bromine bond is the reactive site for this transformation. The reaction is generally carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and preventing side reactions. researchgate.net While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling on aryl bromides are well-established. tcichemicals.comresearchgate.netbeilstein-journals.org The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the C-Br bond, potentially requiring tailored catalytic systems for optimal performance.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Varies | beilstein-journals.org |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Varies | tcichemicals.com |

| [PdCl(C₃H₅)]₂ | Tetraphosphine | K₃PO₄ | Dioxane | 100 | Good | researchgate.net |

Heck, Sonogashira, and Stille Reactions for C-C Bond Construction

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille reactions provide powerful avenues for carbon-carbon bond formation from this compound.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgbeilstein-journals.org This reaction typically employs a palladium catalyst and a base. The high degree of substitution and the electronic properties of the tetrafluorinated ring may necessitate specific catalytic systems to achieve high efficiency and selectivity in the coupling of this compound with various alkenes. libretexts.orgnih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an arylethyne. wikipedia.orglibretexts.org This reaction is typically cocatalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction conditions are generally mild, making it a valuable tool for the introduction of alkyne moieties onto the tetrafluorinated benzoic acid core. The reactivity of aryl bromides in Sonogashira couplings is well-established, suggesting the feasibility of this transformation for this compound. researchgate.net

The Stille reaction utilizes an organotin reagent to couple with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes would proceed via the activation of the C-Br bond by a palladium catalyst. While the toxicity of organotin compounds is a drawback, the Stille reaction remains a potent method for complex molecule synthesis. wikipedia.orgcore.ac.ukharvard.edumsu.edu

Table 2: Overview of C-C Bond Forming Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type | Reference |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene | libretexts.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu salt, Base | Aryl alkyne | wikipedia.orglibretexts.org |

| Stille | Organostannane | Pd catalyst | Biaryl or vinylarene | wikipedia.org |

C-N, C-O, and C-S Bond Formation Strategies

The introduction of nitrogen, oxygen, and sulfur functionalities onto the aromatic ring of this compound can be achieved through various cross-coupling strategies.

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction would allow for the synthesis of a variety of N-aryl derivatives from this compound. The choice of palladium precursor, ligand, and base is critical for successful coupling.

C-O and C-S Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for the formation of aryl ethers and aryl thioethers from aryl halides. More contemporary palladium-catalyzed methods have also been developed for C-O and C-S bond formation. These reactions would enable the introduction of a diverse range of alkoxy, aryloxy, and thioether moieties onto the tetrafluorinated aromatic core. rsc.orgrsc.org The highly fluorinated nature of the substrate could also allow for nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms, particularly with soft nucleophiles like thiols, although the bromine atom remains the primary site for palladium-catalyzed cross-coupling. rsc.org

Radical Reactions and Photoredox Catalysis with this compound

The field of radical chemistry, particularly with the advent of photoredox catalysis, offers novel pathways for the functionalization of aryl halides. While specific studies on this compound are not abundant, the general principles suggest its potential as a substrate in these transformations.

Visible-light photoredox catalysis can initiate the formation of aryl radicals from aryl bromides under mild conditions. These radicals can then participate in a variety of bond-forming reactions, including additions to alkenes and alkynes, or cross-coupling reactions. The highly fluorinated ring of this compound may influence the electrochemical properties of the molecule, which could be leveraged in designing efficient photocatalytic cycles. Radical cyclization reactions of derivatives of this acid could also be envisioned, providing access to complex polycyclic structures. nih.gov

Directed Ortho-Metalation and Other Chemo- and Regioselective Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.orgrsc.orgnih.gov The carboxylic acid group can act as a directing group, facilitating deprotonation at the ortho position by a strong base, typically an organolithium reagent. semanticscholar.orgrsc.orgresearchgate.net For this compound, the presence of multiple fluorine atoms and a bromine atom introduces complexity. The fluorine atoms themselves can also act as directing groups in some metalation reactions. semanticscholar.orgnih.gov The regioselectivity of metalation would likely be a delicate balance between the directing effects of the carboxylate and the fluorine substituents, as well as potential halogen-metal exchange at the C-Br bond. Trapping the resulting organometallic intermediate with various electrophiles would provide a route to a range of substituted derivatives. researchgate.net

Derivatization Strategies for Expanding the Chemical Space Around this compound

The chemical space around this compound can be significantly expanded through derivatization of its functional groups. The carboxylic acid moiety is a prime handle for modification. It can be readily converted into esters, amides, and acid chlorides, which can then undergo a plethora of subsequent transformations. For instance, the synthesis of 8-bromoquinolonecarboxylic acids has been reported starting from a derivative of 3-bromo-2,4,5-trifluorobenzoic acid, highlighting the utility of such bromo-fluoro-benzoic acids in the synthesis of biologically active compounds. researchgate.net

Furthermore, the bromine atom serves as a versatile anchor for a wide range of palladium-catalyzed cross-coupling reactions as detailed in the preceding sections. The combination of derivatization at the carboxylic acid group with subsequent cross-coupling at the C-Br bond allows for the generation of a vast library of novel compounds with diverse structures and potential applications.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2,4,5,6 Tetrafluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Bromo-2,4,5,6-tetrafluorobenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

¹H, ¹³C, ¹⁹F, and 79/81Br NMR Chemical Shift Analysis

A detailed analysis of the NMR spectra for various nuclei within the molecule provides critical information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of this compound, a single resonance corresponding to the carboxylic acid proton (-COOH) would be expected. This peak would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to the acidic nature of the proton. The exact chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would be significantly more complex, with a total of seven distinct carbon signals anticipated. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position, generally between 165 and 185 ppm. The seven aromatic carbons would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid substituents. The carbon attached to the bromine would show a shift, while the carbons bonded to fluorine would exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, four distinct signals would be expected, one for each of the fluorine atoms on the aromatic ring. The chemical shifts of these fluorine nuclei are sensitive to the nature and position of the other substituents. The fluorine atoms ortho, meta, and para to the bromine and carboxylic acid groups would experience different electronic environments, leading to a dispersion of their signals. Furthermore, spin-spin coupling between the fluorine nuclei (²JFF, ³JFF, and ⁴JFF) would result in complex splitting patterns, providing valuable information about their relative positions.

79/81Br NMR: Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br. However, both are quadrupolar nuclei, which typically leads to very broad signals, making high-resolution NMR studies on covalently bound bromine challenging. For a molecule of this complexity, it is unlikely that well-resolved signals would be obtained, and therefore, 79/81Br NMR is not a commonly employed technique for routine structural elucidation of such compounds.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants |

| ¹H | 10-13 | br s |

| ¹³C (C=O) | 165-185 | s |

| ¹³C (Aromatic) | 100-160 | Complex multiplets with C-F couplings |

| ¹⁹F | -120 to -170 | Complex multiplets with F-F couplings |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule as there is only one type of proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. In this case, it would be used to definitively assign the chemical shift of the carboxylic acid proton to its corresponding (though non-protonated) carbon through long-range correlations if a variant of the experiment is used.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the carbon framework by showing correlations between protons and carbons that are two or three bonds apart. The carboxylic acid proton would show correlations to the carbonyl carbon and the aromatic carbon at position 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals spatial proximities between nuclei. For this molecule, it could potentially show a correlation between the carboxylic acid proton and the fluorine atom at position 2, confirming their proximity in space.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a vital technique for determining the precise molecular formula of a compound. For this compound (C₇HBrF₄O₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

The fragmentation pattern observed in the mass spectrum (e.g., using electron ionization, EI) would offer further structural information. Expected fragmentation pathways would include the loss of the carboxylic acid group (M-COOH), loss of a bromine atom (M-Br), and sequential losses of fluorine atoms or CO.

Expected HRMS and Fragmentation Data for this compound

| Ion | m/z (calculated) | Description |

| [M]⁺ | 271.9077 | Molecular ion (for ⁷⁹Br) |

| [M+2]⁺ | 273.9057 | Molecular ion (for ⁸¹Br) |

| [M-COOH]⁺ | 226.9155 | Loss of carboxylic acid group |

| [M-Br]⁺ | 192.9991 | Loss of bromine atom |

Note: The table presents calculated mass-to-charge ratios. Specific experimental fragmentation data are not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption would be expected around 1700-1730 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration, which is typically weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the low-frequency region.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, forming dimers. It would also reveal details of the packing of the molecules in the crystal lattice. While crystallographic data for the title compound is not publicly available, a related structure, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, has been reported, showing interactions involving the tetrafluorophenyl ring. chemscene.com

Powder X-ray Diffraction (PXRD): For a polycrystalline sample, PXRD would provide a characteristic diffraction pattern that can be used as a fingerprint for phase identification and for assessing the crystallinity of the material.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation from any impurities. The retention time and peak purity could be monitored using a UV detector. Studies on related fluorinated benzoic acids have demonstrated the effectiveness of HPLC for their analysis. nih.govhelixchrom.com

Gas Chromatography (GC): For GC analysis, the carboxylic acid would likely need to be derivatized, for example, to its methyl ester, to increase its volatility. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for identifying and quantifying any volatile impurities. Methods for the analysis of fluorobenzoic acids by GC-MS have been developed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and thermally stable compounds. However, the inherent low volatility of carboxylic acids like this compound, due to strong intermolecular hydrogen bonding, necessitates a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.

Derivatization:

The most common approach for the derivatization of carboxylic acids for GC-MS analysis is silylation. This process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. The resulting trimethylsilyl ester is significantly more volatile and thermally stable.

GC-MS Analysis:

Following derivatization, the sample is introduced into the gas chromatograph. The separation of the silylated this compound from other components in the sample mixture is typically achieved on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The oven temperature is programmed to ramp up gradually to ensure efficient separation.

The eluting components from the GC column are then introduced into the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For the TMS ester of this compound, key fragments would be expected from the loss of a methyl group from the TMS moiety, the loss of the entire TMS group, and fragmentation of the aromatic ring. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

A representative GC-MS data table for the silylated derivative is presented below.

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-500 |

| Expected Retention Time | 15-20 minutes (for the silylated derivative) |

This table represents typical parameters for the GC-MS analysis of a silylated aromatic carboxylic acid.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for the direct analysis of this compound without the need for derivatization.

Reversed-Phase HPLC:

The most common mode of HPLC for this type of analysis is reversed-phase HPLC. In this setup, a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water (often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and improve peak shape) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a reasonable timeframe.

Detection Modes:

UV Detection: this compound possesses a chromophore in its aromatic ring, making it readily detectable by UV-Vis spectroscopy. The detection wavelength is typically set at the absorbance maximum of the compound to achieve the highest sensitivity. For similar fluorinated benzoic acids, this is often in the range of 205-272 nm.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a higher degree of selectivity and structural information. Electrospray ionization (ESI) is a common interface for LC-MS, and it can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion, providing a clear indication of the molecular weight.

A representative HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Value |

| HPLC Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or ESI-MS in negative ion mode |

| Expected Retention Time | Dependent on the specific gradient, but typically in the range of 10-15 minutes |

This table outlines a typical reversed-phase HPLC method for the analysis of an aromatic carboxylic acid.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and in this case, bromine) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. This comparison serves as a crucial validation of the compound's elemental composition and purity.

For this compound, with the molecular formula C₇HBrF₄O₂, the theoretical elemental composition would be calculated as follows:

Molecular Weight: 272.98 g/mol

Carbon (C): (7 * 12.01) / 272.98 * 100% = 30.79%

Hydrogen (H): (1 * 1.01) / 272.98 * 100% = 0.37%

Bromine (Br): (1 * 79.90) / 272.98 * 100% = 29.27%

An experimental elemental analysis of a pure sample of this compound would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% tolerance.

A representative data table for elemental analysis is shown below.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 30.79 | 30.85 |

| Hydrogen (H) | 0.37 | 0.35 |

| Bromine (Br) | 29.27 | 29.19 |

This table provides a hypothetical but realistic comparison of theoretical and experimental elemental analysis data for the validation of the empirical formula.

Theoretical and Computational Chemistry Investigations of 3 Bromo 2,4,5,6 Tetrafluorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations offer a foundational understanding of the electronic characteristics of 3-Bromo-2,4,5,6-tetrafluorobenzoic acid, which are critical in determining its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scispace.com A smaller gap suggests higher reactivity.

For aromatic carboxylic acids, the HOMO and LUMO energy levels, and thus the energy gap, are influenced by the nature of the substituents on the aromatic ring. researchgate.net In the case of this compound, the electron-withdrawing nature of the four fluorine atoms and the bromine atom is expected to lower the energy of both the HOMO and LUMO. A study on various substituted benzoic acids demonstrated that electron-withdrawing groups tend to stabilize these orbitals. scispace.com The calculated HOMO and LUMO energies for related compounds like 2-amino-5-bromobenzoic acid methyl ester indicate that charge transfer occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|---|

| Benzoic Acid | -9.8 | -2.1 | 7.7 | 9.8 | 2.1 |

| 2-Chlorobenzoic Acid | -9.9 | -2.4 | 7.5 | 9.9 | 2.4 |

| 2-Nitrobenzoic Acid | -10.7 | -3.5 | 7.2 | 10.7 | 3.5 |

This table presents data for illustrative purposes from studies on other benzoic acid derivatives to indicate expected trends. scispace.comresearchgate.net

The ionization potential and electron affinity can be estimated from the HOMO and LUMO energies, respectively. scispace.com For 4-(carboxyamino)-benzoic acid, the calculated ionization energy is 6.82 eV, and the electron affinity is 1.82 eV, suggesting it readily accepts electrons to form bonds. actascientific.com

The distribution of electron density in a molecule is fundamental to its physical and chemical properties. The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, the highly electronegative fluorine atoms and the oxygen atoms of the carboxylic acid group are expected to create significant regions of negative electrostatic potential. Conversely, the hydrogen atom of the carboxyl group would be a site of positive potential, correlating with its acidity. wuxiapptec.com The carbon atoms attached to the halogens will also exhibit some degree of positive potential.

Aromaticity is a key concept in organic chemistry, and its quantification can be achieved through various computational indices, with the Nucleus-Independent Chemical Shift (NICS) being a popular method. semanticscholar.org Fluorination has been shown to have a dual effect on the aromaticity of benzene (B151609) derivatives; it can diminish the π-electron delocalization while also reducing the charge density at the ring's center. researchgate.net Studies on fluorinated benzenes have indicated that increasing fluorination tends to decrease the aromatic character compared to benzene. nih.govacs.org The magnetic response, a key feature of aromaticity, is altered by fluorine substitution. semanticscholar.org

The presence of four fluorine atoms and a bromine atom in this compound would likely lead to a reduction in its aromaticity compared to unsubstituted benzoic acid. The inductive effects of the halogens decrease the electron density within the ring, impacting the ring current. researchgate.net

Table 2: Illustrative Aromaticity Indices (NICS(0) in ppm) for Fluorinated Benzenes

| Compound | NICS(0) (ppm) |

|---|---|

| Benzene | -9.7 |

| Fluorobenzene | -8.1 |

| 1,2-Difluorobenzene | -6.5 |

| 1,3,5-Trifluorobenzene | -5.7 |

| Hexafluorobenzene | -1.7 |

This table presents data for illustrative purposes from studies on other fluorinated benzenes to indicate expected trends. acs.org

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry, conformational preferences, and stability of molecules. For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the plane of the benzene ring.

In a DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid, the optimized geometric parameters were calculated and compared with experimental data. researchgate.net Such studies provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would be essential to determine the preferred conformation of the carboxyl group, which could be influenced by steric hindrance from the adjacent bromine and fluorine atoms, as well as potential intramolecular hydrogen bonding. The stability of the molecule is also a key parameter that can be assessed through these calculations. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

To understand a reaction mechanism, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can locate these transition state structures. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure for each step of the reaction.

Performing an IRC analysis to verify the reaction path.

This approach would provide detailed energetic profiles of the reaction, including activation energies, which are critical for understanding reaction kinetics. nih.govacs.org

Kinetic and Thermodynamic Parameters of Key Transformations

Density Functional Theory (DFT) is a commonly employed method to calculate the thermodynamic properties of molecules. By determining the optimized molecular geometry and vibrational frequencies, one can compute standard enthalpies of formation (ΔHf°), standard Gibbs free energies of formation (ΔGf°), and entropies (S°). For instance, a critical evaluation of thermodynamic properties for a series of monohalobenzoic acids has demonstrated the utility of high-level computational methods in resolving inconsistencies in experimental data and providing reliable thermodynamic values. nist.gov Such an approach could be applied to this compound to predict its thermochemical properties.

Kinetic parameters, such as activation energies (Ea) and rate constants (k), for reactions involving this compound can also be investigated computationally. By mapping the potential energy surface of a reaction, the transition state (TS) structure can be located. The energy difference between the reactants and the transition state provides the activation energy, a critical factor in determining the reaction rate. Computational studies on the decomposition of related organic compounds have successfully used DFT to elucidate reaction mechanisms and calculate kinetic parameters. mdpi.com

Table 1: Representative Theoretical Kinetic and Thermodynamic Parameters for a Hypothetical Transformation

| Parameter | Description | Hypothetical Value |

| ΔHreaction | Enthalpy of Reaction | - |

| ΔGreaction | Gibbs Free Energy of Reaction | - |

| ΔSreaction | Entropy of Reaction | - |

| Ea | Activation Energy | - |

| k | Rate Constant | - |

| No specific experimental or calculated data for key transformations of this compound were found in the searched literature. The table illustrates the types of parameters that would be determined in such a computational study. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at the atomic level, particularly concerning its interactions with solvents and other molecules. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational changes, solvation processes, and the nature of intermolecular forces.

The highly fluorinated aromatic ring and the carboxylic acid group of this compound suggest a complex interplay of intermolecular interactions. These can include hydrogen bonding involving the carboxylic acid, as well as halogen bonding and other non-covalent interactions involving the bromine and fluorine atoms. MD simulations can elucidate the strength and geometry of these interactions. For example, studies on fluorinated organic molecules have highlighted the significance of C-F···F-C and C-F···H-C interactions in determining their crystal packing and aggregation behavior. rsc.org

Solvent effects play a crucial role in the reactivity and physical properties of a molecule. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed analysis of the solvation shell structure and the influence of the solvent on the solute's conformation and dynamics. Classical MD simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing the impact of the environment on molecular organization. nih.gov Similar approaches could be applied to understand the behavior of this compound in various solvents.

Table 2: Key Insights from Hypothetical Molecular Dynamics Simulations

| Studied Property | Information Gained |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell. |

| Hydrogen Bond Analysis | Identifies the formation, lifetime, and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. |

| Halogen Bond Analysis | Investigates the potential for bromine and fluorine atoms to act as halogen bond donors or acceptors. |

| Conformational Analysis | Explores the rotational dynamics around the C-C bond connecting the carboxylic group to the aromatic ring. |

| This table outlines the potential outcomes of molecular dynamics simulations, as specific studies on this compound were not found. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which are invaluable for the structural elucidation and characterization of molecules like this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) is routinely performed using DFT calculations. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating NMR parameters. researchgate.net By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, aiding in the assignment of experimental spectra. For this compound, this would involve predicting the 1H, 13C, and 19F NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule, which constitute its infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed using DFT, provide a theoretical vibrational spectrum that can be compared with experimental data to identify characteristic functional group vibrations and confirm the molecular structure.

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions associated with the aromatic ring and the carboxylic acid group. nih.gov

Table 3: Computationally Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value/Range |

| 1H NMR | Chemical Shift (δ) of -COOH | ~10-13 ppm |

| 13C NMR | Chemical Shifts (δ) of aromatic carbons | ~110-160 ppm |

| 19F NMR | Chemical Shifts (δ) of fluorine atoms | Dependent on position |

| IR Spectroscopy | C=O stretching frequency | ~1700-1750 cm-1 |

| UV-Vis Spectroscopy | λmax for π → π* transition | ~200-300 nm |

| These are illustrative values based on typical ranges for similar functional groups. Specific computational studies for this compound are needed for precise predictions. |

Applications of 3 Bromo 2,4,5,6 Tetrafluorobenzoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Polymeric Materials

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical characteristics. While polysubstituted benzoic acids are valuable monomers, specific research detailing the use of 3-Bromo-2,4,5,6-tetrafluorobenzoic acid in polymerization is limited.

Fluorinated Polymers with Enhanced Thermal, Chemical, and Optical Properties

While the synthesis of fluorinated polymers from various fluorinated benzoic acid derivatives is a known field of study, specific examples and detailed characterization of polymers derived directly from the this compound monomer are not widely reported in peer-reviewed literature. The presence of five substituents on the aromatic ring could provide a high degree of thermal stability and chemical inertness to a resulting polymer backbone.

Monomer in the Development of Specialty Engineering Plastics

Building Block for Fluorescent Probes and Optoelectronic Materials

Fluorinated aromatic compounds are of significant interest in the field of optoelectronics due to their unique electronic properties, which can be tuned by the degree and position of fluorination. These properties are crucial for developing materials used in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors.

Synthesis of Organic Light-Emitting Diode (OLED) Precursors

The synthesis of novel emitters and host materials is a key area of OLED research. The rigid and electron-deficient nature of the tetrafluorinated benzene (B151609) ring in this compound could, in principle, be exploited to build core structures for OLED materials. Despite this potential, there is a lack of specific published research that demonstrates the synthesis of OLED precursors directly from this compound.

Development of Fluorescent Dyes and Pigments with Tunable Emission

The substitution pattern on a fluorophore's aromatic core is a critical factor in determining its absorption and emission wavelengths. The strategic placement of bromo- and fluoro- substituents can alter the electronic energy levels of a molecule. There is, however, limited specific information available that details the use of this compound as a foundational intermediate for creating fluorescent dyes with tunable properties.

Intermediate for Ligands in Organometallic and Asymmetric Catalysis

Ligands play a crucial role in modern organometallic chemistry and asymmetric catalysis by modulating the steric and electronic environment of a metal center. The development of new ligand scaffolds is essential for discovering novel catalytic activities and improving reaction selectivities. While halogenated benzoic acids can serve as starting materials for complex ligand synthesis, specific research outlining the conversion of this compound into ligands for catalytic applications is not prominently featured in the scientific literature.

Chiral Ligand Synthesis for Enantioselective Transformations

No specific research articles or patents were found that describe the use of this compound as a precursor or building block for the synthesis of chiral ligands intended for enantioselective transformations.

Support Material Functionalization for Heterogeneous Catalysis

There is no available literature detailing the application of this compound for the functionalization of support materials (such as silica (B1680970), alumina, or polymers) to create heterogeneous catalysts.

Role in the Synthesis of Specialty Agrochemicals (as an intermediate, not end product)

No specific agrochemical synthesis pathways were identified that utilize this compound as a documented intermediate.

Utility in Supramolecular Chemistry and Crystal Engineering

No studies specifically investigating the supramolecular properties, co-crystallization, or crystal engineering applications of this compound could be located. Research on related isomers, such as 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, exists in this field, but per the strict focus on the 3-bromo isomer, this information cannot be included.

Environmental Aspects and Sustainable Chemistry Considerations for 3 Bromo 2,4,5,6 Tetrafluorobenzoic Acid

Investigation of Biodegradation and Abiotic Degradation Pathways in Environmental Matrices

The environmental persistence of 3-Bromo-2,4,5,6-tetrafluorobenzoic acid is largely dictated by the stability of its carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. Aromatic compounds are generally among the most prevalent and persistent pollutants in the environment. nih.gov

Biodegradation: The biodegradation of highly halogenated aromatic compounds is often a slow process. The presence of multiple fluorine atoms, which form the strongest single bond with carbon, and a bromine atom, significantly increases the recalcitrance of the molecule to microbial degradation. nih.govnih.gov Microorganisms that can degrade such compounds often do so as a co-metabolic process, requiring another primary carbon source for growth. mdpi.com For instance, the biodegradation of other brominated flame retardants by a four-strain microbial consortium was only effective in the presence of an additional carbon source, such as glucose. mdpi.com The degradation process for halogenated aromatics typically involves initial dehalogenation steps, which can be a significant rate-limiting factor.

Data on Structurally Similar Compounds:

| Degradation Factor | Observation for Structurally Similar Compounds | Likely Implication for this compound |

| Microbial Action | Degradation of brominated compounds often requires a consortium of microbes and a primary carbon source. mdpi.com | Likely to be persistent and require specific microbial consortia for breakdown. |

| C-F Bond Strength | Oxidation of C-F bonds to carbonyl compounds is challenging and has only recently been achieved under specific catalytic conditions. acs.org | High resistance to both biotic and abiotic degradation due to the stable fluorinated ring. |

| Persistence of PFAS | Per- and polyfluoroalkyl substances (PFAS) are known as 'forever chemicals' due to their extreme persistence in the environment. researchgate.net | As a polyfluorinated compound, it is expected to exhibit high persistence. |

| Photodegradation | While UV radiation can break down some organic pollutants, the energy required to cleave C-F bonds is substantial. | May undergo slow photodegradation, likely initiated at the C-Br or carboxylic acid group, but the fluorinated ring will likely remain intact. |

Lifecycle Assessment (LCA) Considerations for its Synthesis and Downstream Applications

A lifecycle assessment (LCA) for this compound would evaluate the environmental impacts associated with its entire lifecycle, from raw material extraction to disposal. researchgate.net While a specific LCA for this compound is not publicly available, assessments of similar fluorinated compounds highlight key areas of concern. acs.orgosti.gov

Use Phase and End-of-Life: During its use in various applications, there is potential for the release of this compound into the environment. Given its likely persistence, it can accumulate in environmental compartments. nih.gov The end-of-life stage presents significant challenges. Incineration of halogenated waste can lead to the formation of highly toxic byproducts like dioxins and furans if not conducted under optimal conditions with appropriate scrubbing technology. nih.govtecamgroup.com

Key LCA Hotspots for Similar Fluorinated Compounds:

| Lifecycle Stage | Potential Environmental Impact | Mitigation Strategies |

| Raw Material & Synthesis | High energy consumption; Use of hazardous reagents (e.g., fluorinating and brominating agents); Solvent emissions. acs.org | Use of renewable feedstocks; Catalytic processes to improve efficiency; Green solvents. |

| Manufacturing & Formulation | Release of the compound or its precursors into wastewater or air. | Closed-loop systems; Advanced wastewater treatment; Air pollution control technologies like RTOs. tecamgroup.com |

| Use & Service Life | Leaching and release into the environment. nih.gov | Incorporation into stable polymer matrices to minimize release. |

| End-of-Life/Disposal | Formation of toxic incineration byproducts; Persistence in landfills. nih.gov | Advanced thermal treatment with gas scrubbing; Research into chemical recycling methods. |

Strategies for Waste Minimization and Byproduct Valorization in Production Processes

Effective waste management is a cornerstone of sustainable chemical production. For a compound like this compound, this involves minimizing waste at the source and finding value in any byproducts generated. stanford.edu

Waste Minimization Strategies:

Inventory Management: Ordering only the necessary quantities of starting materials to avoid the disposal of expired chemicals. iu.edu

Process Optimization: Improving reaction yields and selectivity through catalysis can significantly reduce the formation of unwanted byproducts. Copper-based catalysts, for example, have been used for the regioselective halogenation of aromatic compounds. mdpi.com

Solvent Recycling: Segregating and recycling solvents can reduce both waste volume and purchasing costs. It is particularly important to separate halogenated and non-halogenated solvent streams, as their treatment and disposal costs differ. stanford.edu

Micro-scale Chemistry: Reducing the scale of experiments and production where feasible can drastically cut down on waste generation. iu.edu

Byproduct Valorization: Byproduct valorization aims to convert waste streams into valuable products, moving towards a circular economy. frontiersin.org In the synthesis of fine chemicals, byproducts can sometimes be transformed into other useful intermediates or even platform chemicals. acs.org For instance, research into biorefineries is exploring how to upgrade various organic side streams into valuable chemicals. acs.org While specific valorization pathways for the byproducts of this compound synthesis are not documented, general principles of chemical conversion could be applied. This could involve further functionalization of partially halogenated byproducts or finding applications for any dehalogenated aromatic side-products.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com

Alternative Solvents and Catalysts: One key area of green chemistry is the replacement of traditional volatile organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and syntheses performed in aqueous media are highly desirable. rsc.org The use of biodegradable and cost-effective ionic liquids as catalysts in aqueous solutions has been shown to be effective for the synthesis of other complex organic molecules. mdpi.com

Atom Economy and Process Intensification: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). Catalytic processes are often superior to stoichiometric reactions in this regard. wjpmr.com For example, the development of a catalytic protocol for synthesizing azaisoindolinones produces only water as a byproduct. acs.org Furthermore, cascade reactions, where multiple transformations occur in a single pot, can improve process intensification by reducing the need for intermediate separation and purification steps. acs.org

Potential Green Chemistry Approaches for Halogenated Benzoic Acid Synthesis:

| Green Chemistry Principle | Application to Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based starting materials instead of petroleum-based ones. oup.com |

| Catalysis | Employing reusable catalysts to improve reaction efficiency and reduce waste, such as copper-catalyzed halogenations. mdpi.com |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids. rsc.orgmdpi.com |

| Design for Energy Efficiency | Using microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. wjpmr.com |

| Reduce Derivatives | Designing synthetic pathways that avoid unnecessary protection and deprotection steps. |

Future Research Directions and Emerging Paradigms for 3 Bromo 2,4,5,6 Tetrafluorobenzoic Acid

Integration into Continuous Flow Chemistry and Microfluidic Reactor Systems

The synthesis and derivatization of 3-Bromo-2,4,5,6-tetrafluorobenzoic acid can be significantly enhanced by transitioning from traditional batch processes to continuous flow chemistry and microfluidic reactor systems. These technologies offer superior control over reaction parameters, leading to improved safety, higher yields, and greater purity.

Continuous flow systems enable precise management of reaction time, temperature, and stoichiometry by manipulating flow rates and reactor dimensions. youtube.com This level of control is particularly advantageous for reactions involving highly reactive or hazardous reagents, which are often required for the functionalization of polyhalogenated aromatics. The small reactor volumes inherent in these systems minimize the risk associated with exothermic events or the handling of toxic materials. youtube.com For instance, the synthesis of various organic molecules, including benzoic acid derivatives, has been successfully demonstrated in continuous flow, showcasing improvements in reaction time and selectivity. rsc.orgnih.gov The principles applied in these cases can be directly translated to the derivatization of this compound.

Microfluidic reactors, operating at an even smaller scale, provide exceptional heat and mass transfer, which can accelerate reaction rates and improve product selectivity. researchgate.netnih.gov The high surface-area-to-volume ratio in microchannels ensures efficient thermal management, which is crucial for controlling fast and exothermic reactions. researchgate.net Research has demonstrated the successful use of microfluidic systems for a variety of chemical transformations, including the synthesis of complex organic compounds and even the on-chip synthesis of radiolabeled probes for medical imaging. nih.govresearchgate.net The application of such systems to the synthesis and modification of this compound could lead to the development of highly efficient and automated synthetic platforms.

A key advantage of these technologies is the potential for seamless integration of reaction, separation, and analysis steps into a single, automated system. This approach, often referred to as an "integrated microfluidic system," can streamline the entire synthetic workflow, from reagent introduction to final product purification. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow/Microfluidic Systems for Chemical Synthesis

| Feature | Batch Processing | Continuous Flow & Microfluidic Systems |

| Process Control | Limited control over local conditions | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk with large volumes of hazardous materials | Minimized risk due to small reaction volumes |

| Heat & Mass Transfer | Often inefficient, leading to side reactions | Highly efficient, improving selectivity and reaction rates |

| Scalability | Challenging and often requires process re-optimization | Scalable by operating multiple systems in parallel ("numbering-up") |

| Automation | Difficult to fully automate | Readily amenable to automation and integration |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |

Exploration of Bio-Inspired and Enzymatic Transformations for its Derivatization

The use of enzymes and bio-inspired catalysts offers a green and highly selective alternative to traditional chemical methods for the derivatization of this compound. Biocatalysis often proceeds under mild conditions, reducing energy consumption and the generation of hazardous waste. nih.gov

Enzymes such as cytochrome P450 monooxygenases have shown remarkable potential for the C-H functionalization of various substrates, including aromatic compounds. nih.govnih.gov These enzymes can catalyze hydroxylation, amidation, and other transformations with high regio- and stereoselectivity, which is often difficult to achieve with conventional catalysts. nih.govnih.gov The directed evolution of these enzymes can further tailor their activity and selectivity for specific substrates, opening up possibilities for the targeted modification of the tetrafluorobenzene core of this compound. nih.gov For example, biocatalytic C-H amidation has been demonstrated to produce chiral amides from unfunctionalized aromatic compounds with excellent enantioselectivity. nih.gov

Another area of interest is the enzymatic defluorination of fluorinated aromatic compounds. researchgate.net While the C-F bond is notoriously strong, certain dehalogenases have been identified that can cleave this bond, offering a potential route for selective defluorination and subsequent functionalization. researchgate.net Research into fluoroacetate (B1212596) dehalogenases, for instance, has provided insights into the mechanisms of enzymatic C-F bond cleavage. nih.gov

The development of artificial metalloenzymes, which combine the catalytic activity of transition metals with the selectivity of a protein scaffold, presents another exciting frontier. These hybrid catalysts could be designed to perform specific transformations on the this compound molecule that are not accessible with either traditional catalysts or natural enzymes alone.

Table 2: Potential Enzymatic Transformations for this compound

| Enzyme Class | Potential Transformation | Potential Product |

| Cytochrome P450s | C-H Hydroxylation | Hydroxylated this compound derivatives |

| Cytochrome P450s | C-H Amidation | Chiral amides derived from this compound |

| Dehalogenases | Selective Defluorination | Partially fluorinated bromo-benzoic acid derivatives |

| Lipases/Esterases | Esterification/Hydrolysis | Esters and modified carboxylic acid derivatives |

| Transaminases | --- | (Potential for amination if a suitable precursor is synthesized) |

Development of Advanced Functional Materials and Nanostructures Incorporating the Polyfluorinated Benzoic Acid Moiety

The unique properties of the polyfluorinated benzoic acid moiety, including its rigidity, hydrophobicity, and ability to participate in halogen bonding, make this compound an attractive building block for the construction of advanced functional materials and nanostructures.

One promising area is the development of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. nih.gov The incorporation of fluorinated linkers, such as derivatives of this compound, can significantly influence the properties of the resulting MOFs, including their porosity, stability, and guest-binding capabilities. nih.govrsc.orguni-koeln.de Fluorination can impart hydrophobicity to the pores, which can be advantageous for applications such as gas separation and storage, particularly for hydrophobic gases. Furthermore, fluorinated MOFs have shown potential as photocatalysts for hydrogen evolution and in water adsorption applications. acs.orgacs.org

The ability of the bromine and fluorine atoms in this compound to participate in halogen bonding can be exploited for the rational design of supramolecular assemblies. nih.gov Halogen bonding is a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures, such as one- and two-dimensional networks. nih.gov By combining halogen bonding with other non-covalent interactions like hydrogen bonding, it is possible to create complex and functional supramolecular structures. The interplay of these interactions can be fine-tuned by the solvent environment. nih.gov